3'-Ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one
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Overview
Description
(1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[321]octane-3,6’-[1,3]oxazinan]-2’-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one typically involves a series of stereoselective reactions. One common method includes the intramolecular [3+2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced organocatalysis techniques. These methods are designed to reduce waste and minimize the ecological impact of the synthesis process . The use of enantioselective construction techniques is also common, allowing for the production of enantiopure compounds with high yields .
Chemical Reactions Analysis
Types of Reactions
(1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or activating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octane: Known for its high strain energy and difficulty in synthesis.
Bicyclo[3.2.1]octane: Shares a similar core structure but differs in functional groups and stereochemistry.
Uniqueness
(1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[321]octane-3,6’-[1,3]oxazinan]-2’-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-ethylspiro[1,3-oxazinane-6,3'-8-azabicyclo[3.2.1]octane]-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-2-14-6-5-12(16-11(14)15)7-9-3-4-10(8-12)13-9/h9-10,13H,2-8H2,1H3 |
InChI Key |
HZXSJXDYIDLLFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC3CCC(C2)N3)OC1=O |
Origin of Product |
United States |
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